1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane
Description
1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane is a complex organic compound characterized by its unique structural components This compound features a pyrazole ring substituted with dimethyl groups and a benzenesulfonyl group, linked to an azepane ring via a sulfonyl bridge
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S2/c1-15(2)28-18-9-11-19(12-10-18)29(24,25)23-17(4)20(16(3)21-23)30(26,27)22-13-7-5-6-8-14-22/h9-12,15H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXSJDKUJWLGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve the introduction of the benzenesulfonyl group via sulfonylation reactions, followed by the attachment of the azepane ring through nucleophilic substitution or coupling reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the development of novel therapeutic agents. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that sulfonyl-containing compounds can inhibit cancer cell proliferation. A study demonstrated that derivatives of azepane compounds showed promising results against various cancer cell lines, suggesting that 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane may have similar effects .
Anti-inflammatory Properties
Compounds with sulfonamide and pyrazole moieties have been noted for their anti-inflammatory properties. Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
Case Study: In Vivo Studies
In vivo studies on related compounds have shown a reduction in inflammatory markers in animal models. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects. This compound may offer benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection Research
Recent research highlighted that pyrazole-based compounds improved cognitive function in rodent models of Alzheimer's disease, suggesting a pathway for further exploration of this compound in neuropharmacology .
Data Tables
Mechanism of Action
The mechanism of action of 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and pyrazole groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- **1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)hexane
- **1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)octane
Comparison: Compared to similar compounds, 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane exhibits unique properties due to the presence of the azepane ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. The azepane ring provides additional flexibility and spatial arrangement, which can enhance the compound’s interaction with molecular targets.
Biological Activity
1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane is a complex organic compound characterized by its unique pyrazole structure and sulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
The molecular formula of the compound is with a molecular weight of approximately 443.5 g/mol. Its structure includes a pyrazole ring which is known for its diverse biological properties. The presence of sulfonyl and ether groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.5 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, research on related compounds demonstrated submicromolar antiproliferative activity against various cancer cell lines, particularly pancreatic cancer cells (MIA PaCa-2). These compounds were shown to inhibit mTORC1 activity and enhance autophagy, suggesting a novel mechanism for cancer treatment .
Case Study: MIA PaCa-2 Cells
- Compound Tested : N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
- Activity : Submicromolar antiproliferative effects
- Mechanism : Inhibition of mTORC1 and modulation of autophagy
Anti-inflammatory Properties
Pyrazole derivatives have also been associated with anti-inflammatory activities. The structural characteristics that allow for interaction with inflammatory pathways make these compounds promising candidates for further development in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrazole Ring : Essential for biological activity due to its ability to interact with various biological targets.
- Sulfonamide Group : Enhances solubility and bioavailability.
Comparative Analysis of Pyrazole Derivatives
Q & A
Q. Key Conditions :
- Temperature : Reflux conditions (≈140°C for xylene) prevent side reactions.
- Catalysts : Chloranil enhances oxidation efficiency in cyclization steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation .
How can researchers design experiments to investigate the impact of varying sulfonylating agents on regioselectivity?
Advanced Research Focus
Experimental Design :
- Use a split-plot factorial design to test multiple sulfonylating agents (e.g., tosyl chloride, mesyl chloride) across reaction scales .
- Primary Variable : Sulfonylating agent type.
- Secondary Variables : Solvent polarity, temperature (25–80°C), and catalyst loading.
- Analytical Validation :
- Monitor regioselectivity via LC-MS and NMR to track substitution patterns at the pyrazole 4-position .
- Compare yields and purity using ANOVA to identify statistically significant factors .
Q. Methodological Insight :
- Kinetic Studies : Quench reactions at intervals (e.g., 5, 10, 20 hours) to profile intermediate formation .
- Computational Modeling : DFT calculations predict electron density shifts at the pyrazole ring, guiding reagent selection .
What chromatographic methods are most effective for purity assessment, and how should system suitability parameters be validated?
Analytical Focus
HPLC Protocol :
- Mobile Phase : Methanol/sodium acetate buffer (65:35, pH 4.6) with 16.22 g/L sodium 1-octanesulfonate for ion-pairing .
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Detection : UV at 254 nm for sulfonyl group absorption.
Q. System Suitability :
- Parameters :
- Retention time reproducibility (±0.1 min).
- Plate count >2,000.
- Tailing factor <2.0.
- Validation : Spike samples with known impurities (e.g., des-methyl analogs) to confirm resolution .
How can contradictory data on antimicrobial efficacy of sulfonyl-pyrazole derivatives be resolved?
Data Contradiction Analysis
Root Causes :
- Strain Variability : Differences in microbial susceptibility (e.g., Gram-positive vs. Gram-negative).
- Assay Conditions : Discrepancies in broth microdilution (pH, incubation time) .
Q. Methodological Solutions :
- Standardized Protocols :
- Use CLSI guidelines for MIC determination.
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMF) .
- Structure-Activity Relationships (SAR) :
- Compare substituent effects (e.g., 2,4-dimethylphenyl vs. methoxy groups) on membrane penetration .
What experimental frameworks assess environmental persistence and ecotoxicological effects?
Environmental Chemistry Focus
Framework Design :
- Fate Studies :
- Hydrolysis/photolysis assays (OECD 111) under varying pH and UV light .
- Soil adsorption tests (OECD 106) to measure Koc values.
- Ecotoxicology :
- Acute Toxicity : Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour) .
- Long-Term Impact : Mesocosm studies simulating aquatic ecosystems with LC-MS quantification .
Q. Data Integration :
- Use QSAR models to predict biodegradation pathways and prioritize lab testing .
How can computational modeling clarify the role of sulfonamide groups in nucleophilic substitution?
Mechanistic Focus
Methodology :
- Kinetic Profiling :
- Track activation energy (ΔG‡) via Arrhenius plots in polar aprotic solvents .
- DFT Calculations :
- Map electrostatic potential surfaces to identify electron-deficient sulfonyl regions .
- Simulate transition states with nucleophiles (e.g., amines) to predict regioselectivity .
Q. Experimental Validation :
- Isotope labeling (e.g., ¹⁸O in sulfonyl groups) to trace bond cleavage via MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
